
4,4'-Dichlorchalcon
Übersicht
Beschreibung
4,4'-Dichlorochalcone, also known as 4,4'-Dichlorochalcone, is a useful research compound. Its molecular formula is C15H10Cl2O and its molecular weight is 277.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Dichlorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Dichlorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dichlorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antimykotische Anwendungen
4,4'-Dichlorchalcon: wurde auf seine antimikrobiellen Eigenschaften untersucht. Es zeigt eine signifikante Aktivität gegen eine Vielzahl von bakteriellen und Pilzstämmen. Diese Verbindung stört die Zellwandsynthese von Mikroben, was zu ihrem Tod führt. Sie ist besonders wirksam gegen Stämme, die Resistenzen gegen herkömmliche Antibiotika entwickelt haben, was sie zu einem wertvollen Gut im Kampf gegen arzneimittelresistente Infektionen macht .
Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass This compound entzündungshemmende Eigenschaften besitzt. Es kann die Produktion von proinflammatorischen Zytokinen hemmen, die Signalmoleküle sind, die Immunität, Entzündungen und Hämatopoese vermitteln und regulieren. Dies macht es zu einem möglichen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Krebsforschung
Im Bereich der Onkologie wird This compound auf seine Antikrebsaktivitäten untersucht. Es ist bekannt, dass es die Apoptose in Krebszellen induziert und deren Proliferation hemmt. Die Fähigkeit der Verbindung, verschiedene Signalwege in Krebszellen zu stören, macht sie zu einem vielversprechenden Molekül für die Entwicklung neuartiger Krebstherapien .
Antioxidative Wirkungen
This compound: dient auch als Antioxidans. Es kann freie Radikale neutralisieren, die instabile Atome sind, die Zellschäden verursachen können, was zu chronischen Krankheiten und Alterung führt. Durch die Bekämpfung von oxidativem Stress könnte diese Verbindung zur Entwicklung von Nahrungsergänzungsmitteln oder Medikamenten verwendet werden, die auf die Verbesserung der allgemeinen Gesundheit und Lebensdauer abzielen .
Materialwissenschaften
In den Materialwissenschaften findet This compound Anwendung bei der Synthese neuartiger organischer Verbindungen. Seine Molekülstruktur ermöglicht es ihm, als Vorläufer für verschiedene Polymere und organische Gerüste zu dienen, die bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit, Flexibilität oder elektrischer Leitfähigkeit verwendet werden können .
Umweltanwendungen
Schließlich hat This compound potenzielle Umweltanwendungen. Seine chemischen Eigenschaften könnten in Prozessen wie der Wasserreinigung und dem Abbau von Schadstoffen genutzt werden. Forschungen laufen, um zu untersuchen, wie diese Verbindung auf umweltfreundliche Weise zur Bewältigung von Umweltproblemen eingesetzt werden kann .
Wirkmechanismus
4,4’-Dichlorochalcone: is a chalcone derivative, belonging to the flavonoid family. Chalcones are open-chain precursors for the biosynthesis of flavonoids and isoflavonoids. Their structure consists of two aromatic rings linked by an aliphatic three-carbon chain. The compound’s primary targets likely involve specific cellular proteins or enzymes, which it interacts with to exert its effects .
Mode of Action
The α,β-unsaturated carbonyl system in chalcones makes them biologically active. In the case of 4,4’-Dichlorochalcone , this system allows it to interact with cellular components. It may act as an enzyme inhibitor, modulate gene expression, or affect signal transduction pathways. By binding to its targets, it triggers downstream changes that impact cellular processes .
Biochemical Pathways
The affected pathways can vary based on the specific targets
Biochemische Analyse
Biochemical Properties
4,4’-Dichlorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with inducible nitric oxide synthase (iNOS), where 4,4’-Dichlorochalcone inhibits the iNOS-catalyzed production of nitric oxide (NO) in cell cultures . This inhibition is crucial for its anti-inflammatory properties. Additionally, 4,4’-Dichlorochalcone has been shown to interact with nuclear transcription factors, thereby influencing gene expression .
Cellular Effects
4,4’-Dichlorochalcone exerts various effects on different cell types and cellular processes. It has been observed to inhibit the production of nitric oxide in lipopolysaccharide-treated RAW 264.7 cells, which are a type of macrophage cell line . This inhibition is associated with the down-regulation of iNOS expression and suppression of nuclear transcription factor-kB activation . These actions contribute to its anti-inflammatory effects. Furthermore, 4,4’-Dichlorochalcone influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of 4,4’-Dichlorochalcone involves several key interactions at the molecular level. It binds to and inhibits the activity of iNOS, leading to a reduction in nitric oxide production . This inhibition is achieved through direct binding interactions with the enzyme, as well as down-regulation of its expression. Additionally, 4,4’-Dichlorochalcone affects the activation of nuclear transcription factors, which play a crucial role in regulating gene expression and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorochalcone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on iNOS and nitric oxide production over extended periods
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorochalcone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4,4’-Dichlorochalcone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic transformations, including reduction and conjugation reactions, which influence its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4,4’-Dichlorochalcone within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is essential for developing effective delivery systems for therapeutic applications.
Subcellular Localization
4,4’-Dichlorochalcone exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.
Eigenschaften
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMCRBNZSLQCQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-59-4 | |
| Record name | 19672-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4'-dichlorochalcone utilized in the synthesis of novel triazolo-thiadiazepine derivatives?
A1: The study by [] details the synthesis of a novel triazolo-thiadiazepine derivative, 2,4-bis(4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine (7), utilizing 4,4'-dichlorochalcone (5) as a key starting material. The reaction involves 3-(9-decenyl)-4-amino-5-mercapto-1,2,4-triazole (1) and 4,4’-dichlorochalcone (5), resulting in the formation of the target compound (7) along with the uncyclized product 1,3-bis(4-chlorophenyl)-3-[3-(9-decenyl)-4-amino-5-thio-1,2,4-trizolyl]propan-1-one (6) in a lower yield. This highlights the potential of 4,4'-dichlorochalcone as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
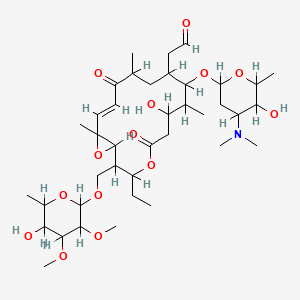
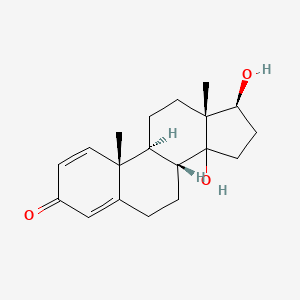
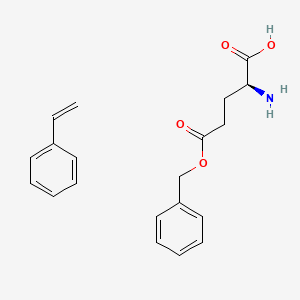
![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
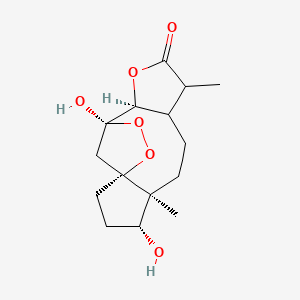



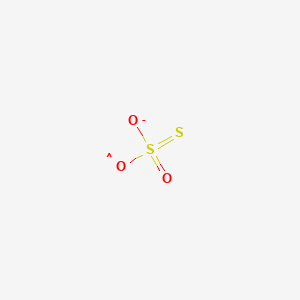
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
